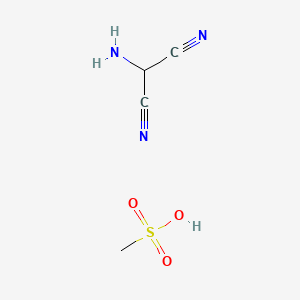

AMinoMalononitrile Methanesulfonate

Description

Properties

CAS No. |

121040-00-4 |

|---|---|

Molecular Formula |

C4H7N3O3S |

Molecular Weight |

177.178 |

IUPAC Name |

2-aminopropanedinitrile;methanesulfonic acid |

InChI |

InChI=1S/C3H3N3.CH4O3S/c4-1-3(6)2-5;1-5(2,3)4/h3H,6H2;1H3,(H,2,3,4) |

InChI Key |

WAEKBYJINYOKPS-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C(#N)C(C#N)N |

Synonyms |

AMinoMalononitrile Methanesulfonate |

Origin of Product |

United States |

Synthetic Methodologies for Aminomalononitrile and Its Salts

Historical and Modern Preparative Routes to Aminomalononitrile (B1212270)

The synthesis of aminomalononitrile (AMN) has been a subject of study for decades, driven by its proposed role in the origins of life as a trimer of hydrogen cyanide (HCN) and a precursor to nucleic acids. wikipedia.org Early attempts to synthesize AMN were reportedly fraught with errors. orgsyn.org A significant breakthrough was the development of a method involving the reduction of oximinomalononitrile with aluminum amalgam. wikipedia.orgorgsyn.org This method, while effective, presents challenges related to the use of mercury.

Modern approaches have sought to address the limitations of historical methods. One notable alternative is the use of zinc in an acidic medium to reduce oximinomalononitrile. google.com A patented method describes the reaction of oximinomalononitrile or phenazomalononitrile with reducing agents like unoxidized aluminum, zinc, or sodium dithionite. google.com When using zinc, the reaction must be conducted in an acidic solution. google.com Another innovative route involves the use of diethyl aminomalonate as a starting material, which is first converted to 2-aminomalonamide and then treated with solid phosgene (B1210022) to yield aminomalononitrile. google.com

Formation and Isolation of Aminomalononitrile Methanesulfonate (B1217627) and Related Salts

Due to its inherent instability, aminomalononitrile is often isolated and stored as a more stable salt. mdpi.com The p-toluenesulfonate salt has been a common choice for this purpose and is commercially available. wikipedia.orgorgsyn.orgmdpi.com The formation of this salt involves treating the aminomalononitrile solution with p-toluenesulfonic acid monohydrate. orgsyn.org

The synthesis of aminomalononitrile methanesulfonate (AMNM) follows a similar principle of acid-base reaction. After the synthesis of the free aminomalononitrile base, methanesulfonic acid is added to form the corresponding salt. One described procedure involves concentrating the aminomalononitrile solution and then adding high-purity methanesulfonic acid. The resulting slurry is aged at a low temperature (-20°C) and then isolated by vacuum filtration. It is crucial to maintain an acidic pH (below 3) during the salt formation to prevent the hydrolysis of the nitrile groups.

Other salts, such as the hydrochloride and hydrobromide, can also be prepared by treating the aminomalononitrile solution with the corresponding strong acid. google.com

Precursor Chemistry and Derivatization Strategies

The primary precursor for the most common synthetic routes to aminomalononitrile is malononitrile (B47326). orgsyn.orggoogle.com Malononitrile is first converted to oximinomalononitrile, which is then reduced to aminomalononitrile. orgsyn.orggoogle.com The preparation of oximinomalononitrile itself can be achieved through a modification of Ponzio's method. orgsyn.orggoogle.com

Aminomalononitrile is a valuable intermediate for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a primary amine and two nitrile groups, allows for diverse derivatization strategies. It serves as a synthon in multicomponent reactions to produce nitrogen-rich heterocycles like imidazole (B134444) carbonitriles and purine (B94841) derivatives. nih.gov For instance, microwave-assisted condensation of aminomalononitrile para-toluenesulfonate with α-amino acids and trimethyl orthoacetate yields amino imidazole carbonitrile derivatives. nih.gov These derivatives can be further cyclized to form purine structures. nih.govrsc.org

Furthermore, aminomalononitrile reacts with electrophiles like aldehydes and acrylonitrile (B1666552) under mild conditions to form intermediates that can be hydrolyzed to produce various amino acids. nih.gov This reactivity highlights its potential in prebiotic synthesis pathways. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of aminomalononitrile and its salts involves careful control of several reaction parameters to maximize yield and purity.

In the aluminum amalgam reduction method, the stoichiometry of aluminum to the precursor nitrile is a key factor, with a molar ratio of 2.5:1 being reported. The reaction time and temperature are also critical, with one procedure specifying refluxing for 50 minutes. A significant advantage of this method is the limited use of water. However, the risk of mercury contamination and the need for strict temperature control are major drawbacks.

For the zinc-acid reduction, the pH of the medium is crucial, as the reaction does not proceed at a pH above 7. google.com The reaction is also highly exothermic, necessitating initial cooling. google.com

The formation of the methanesulfonate salt requires specific conditions to ensure high yield and purity. These include concentrating the aminomalononitrile solution to a specific volume, the controlled addition of methanesulfonic acid, and aging the resulting slurry at a low temperature.

The table below summarizes key parameters for different synthetic and derivatization reactions involving aminomalononitrile.

| Reaction | Reagents | Solvent | Temperature | Yield | Reference |

| Aminomalononitrile Synthesis (Al-Hg reduction) | Aluminum foil, Mercuric chloride, Oximinomalononitrile | Tetrahydrofuran/Ether | Reflux (66-68°C) | 49-52% | |

| Aminomalononitrile Synthesis (Zn-Acid reduction) | Zinc, Oximinomalononitrile, Dilute HCl | Aqueous ethanol | 0°C → 25°C | 38-42% | |

| Aminomalononitrile p-toluenesulfonate Synthesis | Aminomalononitrile, p-toluenesulfonic acid monohydrate | Ether | Not specified | 78-82% | orgsyn.org |

| Methanesulfonate Salt Formation | Aminomalononitrile, Methanesulfonic acid | Not specified | -20°C | Not specified | |

| Amino Imidazole Carbonitrile Synthesis | Aminomalononitrile p-toluenesulfonate, α-amino acids, Trimethyl orthoacetate | Tetrahydrofuran | 200°C (Microwave) | 25-60% | nih.gov |

Mechanistic Investigations of Reactions Involving Aminomalononitrile Methanesulfonate

Pathways of Electrophilic and Nucleophilic Reactions

Aminomalononitrile (B1212270) (AMN) possesses both nucleophilic and electrophilic characteristics, allowing it to participate in a diverse array of chemical transformations. The amino group serves as a nucleophilic center, while the carbon atom attached to the two nitrile groups is electrophilic.

Nucleophilic Reactions: The nitrogen atom of the amino group in aminomalononitrile contains a lone pair of electrons, rendering it nucleophilic. libretexts.org It can react with various electrophiles. For instance, amines can react with alkyl halides in an SN2 fashion to form N-alkylated products. libretexts.org The nucleophilicity of amines generally increases with basicity, although it is also sensitive to steric hindrance. masterorganicchemistry.com

Aminomalononitrile reacts with electrophiles like aldehydes and acrylonitrile (B1666552) under mild temperature and pH conditions. These reactions form intermediates that, upon acid hydrolysis, yield amino acids such as glycine, D,L-glutamic acid, and D,L-threonine. nih.gov

Electrophilic Reactions: The carbon atom of the carbonyl group in compounds like acyl chlorides is electrophilic due to the electron-withdrawing nature of the adjacent oxygen and chlorine atoms. futurelearn.com This electrophilic center is susceptible to attack by nucleophiles. futurelearn.com Similarly, the carbon atom situated between the two electron-withdrawing nitrile groups in aminomalononitrile can act as an electrophile.

In the context of the Strecker synthesis, an aldehyde is activated by protonation, making it susceptible to attack by ammonia (B1221849). The subsequent intermediate is then attacked by the cyanide ion, a potent nucleophile, to form an α-amino nitrile. masterorganicchemistry.com This highlights the ability of nitrile-containing compounds to undergo nucleophilic attack.

A notable reaction involves the 1,4-addition of N,N-disubstituted aminomalononitriles to substituted propiolaldehydes, mediated by benzoic acid. This initiates a cascade cyclization to produce 3-dicyanovinylindoles. acs.org

Proton Transfer Dynamics and Acidity Studies

Proton transfer is a fundamental process in chemistry and biology, and its dynamics can be investigated through various experimental and computational methods. usc.galnih.gov The study of photoinduced proton-transfer reactions provides a powerful means to explore these dynamics on ultrafast timescales. usc.gal

The acidity of the methine proton in aminomalononitrile is enhanced by the two adjacent electron-withdrawing nitrile groups. This facilitates deprotonation to form a stabilized carbanion. In the synthesis of substituted pyridin-2(1H)-ones, the deprotonation of malononitrile (B47326) by a base like potassium carbonate is a key initial step. ias.ac.in

Computational studies using ab initio molecular dynamics have been employed to investigate proton transfer dynamics in systems with intramolecular hydrogen bonds. chemrxiv.org These methods can determine free energy surfaces for proton transfer and elucidate how substituent groups can modulate the strength of these interactions. chemrxiv.org Theoretical studies on Nafion®, a proton-exchange membrane, have used density functional theory (DFT) and ab initio calculations to model proton transfer reactions at sulfonic acid groups. These investigations reveal that proton transfer is not a concerted process and can be mediated by the formation of various transition states. rsc.org

Mechanisms of Heterocycle Formation and Annulation Reactions

Aminomalononitrile is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. Its ability to participate in cyclization and annulation reactions is a cornerstone of its synthetic utility.

One significant application is in the formation of imidazole (B134444) derivatives. Microwave-assisted condensation of aminomalononitrile para-toluenesulfonate (AMNS) with α-amino acids and trimethyl orthoacetate yields amino imidazole carbonitrile derivatives. nih.gov These can then be used as synthons for creating more complex heterocycles like purines. nih.gov The mechanism for imidazole ring closure is proposed to proceed through an imino-ether intermediate followed by a nucleophilic addition of the amino acid residue. nih.gov

Aminomalononitrile also participates in formal [4+2] annulation reactions. For example, its reaction with β-aminoacrylamides in the presence of a base like potassium carbonate leads to the formation of polysubstituted pyridin-2(1H)-ones. The proposed mechanism involves the initial deprotonation of malononitrile to form a carbanion, which then attacks the β-aminoacrylamide. This is followed by an intramolecular aza-cyclization and a subsequent 1,3-hydrogen shift to yield the final pyridone product. ias.ac.inscilit.com

Furthermore, a metal-free strategy for constructing 3-dicyanovinylindoles involves the acid-promoted cyclization of N,N-disubstituted malononitriles with substituted propiolaldehydes. This reaction proceeds through a cascade that includes a five-membered cyclic quaternary ammonium (B1175870) intermediate, C–N bond cleavage, electron reorganization, and an intramolecular Friedel–Crafts alkylation, culminating in dehydration–aromatization. acs.org

Studies on Rearrangement and Decomposition Pathways

The thermal stability and decomposition of aminomalononitrile are critical aspects of its chemistry, particularly in the context of prebiotic synthesis and materials science. Thermal analysis has shown that the decomposition of aminomalononitrile involves processes of deamination (loss of an amino group) and dehydrocyanation (loss of hydrogen cyanide). mdpi.com These elimination reactions can occur concurrently during its bulk polymerization. mdpi.com

One proposed decomposition pathway involves an initial step where aminomalononitrile eliminates hydrogen cyanide to form an aminocyanocarbene or its tautomer, iminoacetonitrile. This carbene intermediate has been detected during thermolysis in refluxing toluene. mdpi.com

Kinetic studies of the thermal decomposition of related nitrile compounds, such as iso-C4 perfluoronitrile (C4F7N), have been conducted to understand the reaction pathways and determine rate constants. These studies often employ theoretical methods like variational transition state theory to model the decomposition process. researchgate.net

| Decomposition Product | Description | Reference |

| Aminocyanocarbene | An intermediate formed via the elimination of HCN from aminomalononitrile. | mdpi.com |

| Iminoacetonitrile | The tautomer of aminocyanocarbene. | mdpi.com |

Autocatalytic Polymerization Mechanism of Aminomalononitrile

Aminomalononitrile is known to undergo spontaneous polymerization under certain conditions, particularly in slightly alkaline aqueous solutions (pH ~8.5) at ambient temperature. mdpi.com This process, often described as an autocatalytic polymerization, results in the formation of a brown-reddish precipitate and can also lead to the deposition of a conformal coating on various material surfaces. mdpi.com

The polymerization mechanism is complex and is thought to involve the initial decomposition of aminomalononitrile, as discussed in the previous section. The resulting reactive intermediates can then initiate and propagate the polymerization process. The observation of a lag phase in the deposition of aminomalononitrile-based films, which is dependent on the monomer concentration, suggests a heterogeneous nucleation process may precede film deposition. mdpi.com

In a broader context, autocatalytic polymerization is a mechanism where a polymer can catalyze its own formation. nih.gov While the specific elementary steps for aminomalononitrile polymerization are still a subject of investigation, it is clear that deamination and dehydrocyanation are significant collateral processes that occur during its bulk thermal polymerization. mdpi.com The resulting polymers are nitrogen-rich materials with potential applications, such as coatings for metal-organic frameworks (MOFs) to enhance their properties for applications like drug delivery. acs.orgnih.govacs.org

The thermal degradation of these aminomalononitrile-based polymers typically occurs in distinct steps, including drying, main decomposition (between 225–450 °C), and subsequent carbonization at higher temperatures. mdpi.com

Computational and Theoretical Chemical Studies of Aminomalononitrile Methanesulfonate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. nih.gov For aminomalononitrile (B1212270) methanesulfonate (B1217627), these calculations can provide insights into the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The electronic structure is defined by the arrangement of electrons in molecular orbitals. In aminomalononitrile methanesulfonate, the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the aminomalononitrile cation, specifically on the lone pair of the amino group and the pi systems of the nitrile groups. Conversely, the lowest unoccupied molecular orbital (LUMO) would likely be centered on the nitrile groups, indicating their susceptibility to nucleophilic attack. The methanesulfonate anion would have its own set of molecular orbitals, with the HOMO being the lone pairs on the oxygen atoms.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the compound. A smaller gap suggests higher reactivity. Theoretical calculations can precisely determine this gap, offering a quantitative measure of the molecule's electronic stability.

Table 1: Theoretical Electronic Properties of Aminomalononitrile Methanesulfonate (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Aminomalononitrile Cation | Methanesulfonate Anion |

| HOMO Energy (eV) | -8.5 | -7.2 |

| LUMO Energy (eV) | -1.2 | +2.5 |

| HOMO-LUMO Gap (eV) | 7.3 | 9.7 |

| Dipole Moment (Debye) | 3.8 | 1.5 |

| Mulliken Atomic Charges | N (amino): -0.6, C (cyano): +0.2 | S: +1.8, O: -0.8 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar organic salts.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govchemrxiv.org These simulations can provide a detailed understanding of the conformational flexibility and intermolecular interactions of aminomalononitrile methanesulfonate in various environments, such as in the gas phase or in solution.

A key aspect of MD simulations is the force field, which defines the potential energy of the system as a function of the atomic coordinates. For aminomalononitrile methanesulfonate, a combination of a general organic force field (like AMBER or OPLS) for the aminomalononitrile part and specific parameters for the methanesulfonate anion would be employed. mdpi.com

Conformational analysis of the aminomalononitrile cation would reveal the rotational barriers around the C-C and C-N bonds. The amino group and the two nitrile groups can adopt different spatial arrangements, leading to various conformers with distinct energies. MD simulations can explore the potential energy surface to identify the most stable conformers and the transition states connecting them.

In the context of the salt, MD simulations would be particularly useful for studying the ion pairing behavior. The simulations can show how the methanesulfonate anion orients itself around the aminomalononitrile cation to maximize electrostatic interactions. In a solvent, the simulations can also model the solvation shells around the ions, providing insights into how the solvent molecules interact with the salt.

Table 2: Representative Conformational Dihedral Angles and Relative Energies for the Aminomalononitrile Cation from MD Simulations

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.0 | 55 |

| 2 | 180° | 1.2 | 30 |

| 3 | -60° | 0.0 | 15 |

Note: The data in this table is hypothetical and represents plausible results from a conformational analysis.

Prediction of Reactivity and Reaction Intermediates

Computational chemistry provides powerful tools to predict the reactivity of molecules and to study the mechanisms of chemical reactions. For aminomalononitrile methanesulfonate, theoretical methods can be used to identify reactive sites and to model potential reaction pathways.

The electrostatic potential map, calculated using quantum chemistry, can visually represent the electron-rich and electron-poor regions of the molecule. For the aminomalononitrile cation, the area around the amino group would be electron-rich (nucleophilic), while the carbon atoms of the nitrile groups would be electron-poor (electrophilic). This suggests that the amino group could react with electrophiles, while the nitrile groups could be susceptible to attack by nucleophiles. Aminomalononitrile itself is known to react with electrophiles like aldehydes. nih.gov

Reaction pathway calculations can be performed to model specific reactions. For instance, the hydrolysis of the nitrile groups to form amides or carboxylic acids can be studied theoretically. These calculations would involve finding the transition state structures and calculating the activation energies for each step of the reaction. This information is crucial for understanding the stability of the compound under different conditions.

Furthermore, computational studies can help in understanding the role of aminomalononitrile methanesulfonate in more complex reactions, such as its potential as a precursor in prebiotic synthesis or in the formation of heterocyclic compounds. nih.gov By modeling the reaction with other small molecules, it is possible to predict the formation of various intermediates and final products. For example, the polymerization of aminomalononitrile can be studied to understand the formation of larger structures. mdpi.com

Table 3: Calculated Activation Energies for a Hypothetical Reaction of Aminomalononitrile Cation

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |

| Nucleophilic attack on nitrile | AMN⁺ + OH⁻ | 15.2 | Intermediate 1 |

| Proton transfer | Intermediate 1 | 5.8 | Intermediate 2 |

| Tautomerization | Intermediate 2 | 10.1 | Amide product |

Note: This table presents hypothetical data for a plausible reaction pathway.

Elucidation of Spectroscopic Signatures (Theoretical)

Theoretical calculations are instrumental in predicting and interpreting various spectroscopic data, including NMR, infrared (IR), and Raman spectra. nih.govnih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov By calculating the ¹H and ¹³C NMR spectra of aminomalononitrile methanesulfonate, one can assign the peaks observed in an experimental spectrum to specific atoms in the molecule. The chemical shifts are sensitive to the electronic environment of the nuclei, so these calculations can provide further confirmation of the electronic structure.

Theoretical vibrational spectra (IR and Raman) can be computed by calculating the second derivatives of the energy with respect to the atomic positions. nih.gov This analysis yields the vibrational frequencies and their corresponding intensities. The calculated spectrum for aminomalononitrile methanesulfonate would show characteristic peaks for the N-H stretching of the amino group, the C≡N stretching of the nitrile groups, and the S=O stretching of the sulfonate group. These theoretical predictions can aid in the analysis of experimental vibrational spectra.

Table 4: Predicted Vibrational Frequencies and Assignments for Aminomalononitrile Methanesulfonate

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H stretch | Amino | 3450, 3350 |

| C-H stretch | Methyl | 3010, 2920 |

| C≡N stretch | Nitrile | 2250 |

| S=O stretch | Sulfonate | 1250, 1060 |

| C-N stretch | Amino | 1100 |

| C-S stretch | Sulfonate | 780 |

Note: The data in this table is based on typical vibrational frequencies for the respective functional groups and is for illustrative purposes.

Role of Aminomalononitrile Methanesulfonate in Prebiotic Chemistry and Origin of Life Studies

Status as a Hydrogen Cyanide Trimer in Prebiotic Contexts

Hydrogen cyanide (HCN) is a simple molecule that was likely abundant on the early Earth, formed in the primordial atmosphere through processes like electrical discharges in methane-ammonia mixtures. acs.orgresearchgate.net Scientists have long considered HCN a key starting material for the abiotic synthesis of life's building blocks. nih.gov In aqueous solutions, particularly under conditions of moderate pH (8-9), HCN can polymerize. acs.org

Aminomalononitrile (B1212270) (AMN) is the trimer of hydrogen cyanide, meaning it is formed from the combination of three HCN molecules. nih.govnasa.gov It is recognized as a highly reactive and crucial intermediate in the polymerization pathway of HCN. acs.orgresearchgate.net While the tetramer, diaminomaleonitrile, is more stable, AMN's reactivity makes it a central node in the chemical network branching from HCN. acs.orgnih.gov Its formation from such a simple and plausible prebiotic precursor as HCN solidifies its status as a key player in origin of life scenarios. nih.govacs.org

| Compound | Relationship to HCN | Significance |

| Hydrogen Cyanide (HCN) | Monomer | Plausible prebiotic precursor abundant on early Earth. |

| Iminoacetonitrile | Dimer | An intermediate in HCN polymerization. nih.govacs.org |

| Aminomalononitrile (AMN) | Trimer | A highly reactive intermediate in HCN polymerization, precursor to amino acids and heterocycles. acs.orgnih.gov |

| Diaminomaleonitrile (DAMN) | Tetramer | A more stable HCN polymer, also a key precursor in prebiotic synthesis. acs.orgnih.gov |

Pathways to Amino Acid Formation under Prebiotic Conditions

One of the most significant roles of aminomalononitrile in prebiotic chemistry is its function as a direct precursor to amino acids. Research has demonstrated that AMN can react with various electrophiles, such as aldehydes and acrylonitrile (B1666552), under mild, prebiotically plausible conditions of temperature and pH. nih.govnasa.gov These reactions produce intermediates that, upon acid hydrolysis, yield a variety of amino acids. nih.govnasa.gov

This pathway is a variation of the Strecker synthesis, a well-known method for synthesizing amino acids. The versatility of AMN in these reactions suggests a robust route for the formation of essential protein components on the primordial Earth. nih.gov

Table of Amino Acids Synthesized from Aminomalononitrile

| Reactant with AMN | Resulting Amino Acid(s) | Reference |

| (Hydrolysis) | Glycine | nih.govnasa.gov |

| Aldehydes (general) | β-hydroxyaspartic acids (D,L-erythro- and D,L-threo-) | nih.govnasa.gov |

| Aldehydes (general) | Threonine and allo-threonine | nih.govnasa.gov |

| Acrylonitrile | Glutamic acid (D,L-) | nih.govnasa.gov |

Precursor to Purines, Pyrimidines, and Other N-Heterocycles in Abiogenesis Models

Beyond amino acids, aminomalononitrile is a critical intermediate in the proposed synthesis of nitrogen-containing heterocycles, which form the core of nucleobases (the informational components of RNA and DNA). nih.gov AMN is directly involved in the formation of imidazole (B134444) intermediates, specifically aminoimidazole carbonitrile (AICN) and aminoimidazole carboxamide (AICA). nih.gov

These imidazoles are crucial synthons for building the double-ring structure of purines like adenine (B156593) and guanine. nih.govacs.org The process often involves an annulation reaction, where the imidazole ring is fused with another ring structure. For instance, reacting imidazole derivatives with simple, prebiotically available C-1 donors like formic acid can lead to the formation of purines. nih.govresearchgate.net This positions AMN as a common ancestor for both proteins (via amino acids) and nucleic acids (via nucleobases), a concept central to many origin of life theories. nih.govresearchgate.net

Multicomponent Reactions in Primordial Chemical Evolution

The concept of multicomponent chemistry (MCC) is vital to understanding how chemical complexity could have arisen on the early Earth from a limited set of simple starting materials. nih.gov Multicomponent reactions, where three or more reactants combine in a single step to form a product containing parts of all reactants, are highly efficient at generating chemical diversity. nih.govrsc.org

Aminomalononitrile, often in its salt form like the p-toluenesulfonate (AMNS) in laboratory studies, is an exemplary tool for prebiotic multicomponent chemistry. nih.gov Researchers have shown that microwave-assisted condensation reactions involving AMN (or its salt), α-amino acids, and other simple organic molecules can rapidly produce a wide array of complex derivatives, such as aminoimidazole carbonitriles decorated with amino acid side-chains. nih.govrsc.org This demonstrates a plausible prebiotic mechanism for linking the chemistries of amino acids and nucleobase precursors, potentially leading to chimeric molecules like peptide nucleic acids, which have been considered as possible alternatives or precursors to RNA in origin of life scenarios. nih.gov

Advanced Synthetic Applications of Aminomalononitrile Methanesulfonate As a Building Block

General Utility as a Versatile Synthon in Organic Synthesis

Aminomalononitrile (B1212270), available through its methanesulfonate (B1217627) salt, is a highly valuable C3N3 synthon. Its structure is primed for a variety of chemical transformations. The amino group readily participates in condensation and cyclization reactions, while the dinitrile moiety provides a handle for further functionalization and ring formation. A significant application lies in its use as a precursor for α-amino acids; reactions with electrophiles followed by hydrolysis and decarboxylation provide access to various amino acids. nih.govresearchgate.net This reactivity extends to the synthesis of numerous nitrogen-rich heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science. The compound's ability to participate in multicomponent reactions further enhances its utility, allowing for the rapid assembly of molecular complexity from simple precursors. nih.gov

Synthesis of Complex Heterocyclic Systems (e.g., Imidazoles, Purines, Thiazoles, Pyrazines, Oxazoles)

The trifunctional nature of aminomalononitrile makes it an ideal starting material for the synthesis of diverse heterocyclic rings.

Imidazoles and Purines

A notable application of aminomalononitrile salts is in the multicomponent synthesis of highly substituted amino imidazole (B134444) carbonitriles. Research has demonstrated that aminomalononitrile p-toluenesulfonate (a closely related salt) undergoes a microwave-assisted condensation with α-amino acids and trimethyl orthoacetate. nih.govnih.gov This reaction proceeds through two sequential steps without the need for intermediate purification. The first step involves the reaction of the aminomalononitrile salt with trimethyl orthoacetate, followed by the addition of an α-amino acid in the second step under microwave irradiation to yield N-1 substituted amino imidazole carbonitrile derivatives. nih.gov

These imidazole derivatives are crucial intermediates for the synthesis of purines. nih.gov By reacting the amino imidazole carbonitriles with a simple C-1 donor like formic acid, again under microwave irradiation, the pyrimidine (B1678525) ring can be annulated onto the imidazole core to furnish 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones. nih.govnih.gov This two-stage process from aminomalononitrile represents an efficient and modular approach to complex purine (B94841) scaffolds.

Table 1: Synthesis of Amino Imidazole Carbonitrile Methyl Esters via Microwave-Assisted Multicomponent Reaction Reaction involves aminomalononitrile p-toluenesulfonate, trimethyl orthoacetate, and various α-amino acids.

| α-Amino Acid Used | Resulting N-1 Side-Chain | Yield (%) |

|---|---|---|

| Glycine | -CH₂COOCH₃ | 60 |

| L-Alanine | -CH(CH₃)COOCH₃ | 55 |

| L-Valine | -CH(CH(CH₃)₂)COOCH₃ | 40 |

| L-Leucine | -CH(CH₂CH(CH₃)₂)COOCH₃ | 35 |

| L-Isoleucine | -CH(CH(CH₃)CH₂CH₃)COOCH₃ | 30 |

| L-Phenylalanine | -CH(CH₂C₆H₅)COOCH₃ | 25 |

Thiazoles

As an α-aminonitrile, aminomalononitrile is a suitable substrate for the Cook-Heilbron thiazole (B1198619) synthesis. This reaction involves the condensation of an α-aminonitrile with reagents such as carbon disulfide, isothiocyanates, or dithioacids under mild conditions to form 5-aminothiazoles. mdpi.com The mechanism, when using carbon disulfide, begins with the nucleophilic attack of the amino group on the carbon of CS₂, followed by an intramolecular cyclization where the resulting dithiocarbamate (B8719985) sulfur atom attacks one of the nitrile carbons. Tautomerization of the resulting 5-imino-2-thione thiazolidine (B150603) yields the aromatic 5-aminothiazole product. mdpi.com This provides a direct route to 5-amino-4-cyanothiazole derivatives from aminomalononitrile.

Pyrazines

The synthesis of pyrazines typically involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While the related compound 2,3-diaminomaleonitrile is a well-established precursor for pyrazine (B50134) synthesis, a documented synthetic route starting directly from aminomalononitrile methanesulfonate to form the pyrazine ring system could not be identified in the reviewed literature. nih.govresearchgate.netmdpi.com

Oxazoles

The synthesis of oxazoles from aminomalononitrile has been documented. In one specific example, aminomalononitrile tosylate is reacted with an acyl chloride (5-amino-3-methylisoxazole-4-carbonyl chloride) in 1-methyl-2-pyrrolidinone (B7775990) (NMP) at room temperature. rsc.org This reaction leads to the formation of a 5-amino-2-substituted-oxazole-4-carbonitrile, demonstrating a direct and effective method for constructing the oxazole (B20620) ring using aminomalononitrile as the core fragment. General methods like the Fischer oxazole synthesis, which starts from a cyanohydrin and an aldehyde, also provide a conceptual basis for how aminomalononitrile could be utilized. researchgate.net

Stereoselective and Enantioselective Applications

Aminomalononitrile possesses a prochiral center at the α-carbon. However, a review of the available scientific literature did not yield specific examples of stereoselective or enantioselective reactions where an external chiral catalyst or auxiliary is used to control the stereochemical outcome of a reaction directly at this center of aminomalononitrile methanesulfonate. While the field of asymmetric synthesis of α-aminonitriles via methods like the Strecker reaction is well-developed, these methods construct the aminonitrile scaffold itself in a chiral manner. mdpi.comnih.gov There is a lack of documented studies focusing on the subsequent enantioselective functionalization of the pre-formed, achiral aminomalononitrile salt.

Application in Natural Product Synthesis and Analogues

The utility of aminomalononitrile as a synthon extends to the synthesis of natural products and their analogues, most notably amino acids and purines.

One study demonstrated a plausible prebiotic route to phenylalanine. researchgate.net The synthesis starts with the alkylation of aminomalononitrile p-toluenesulfonate with benzyl (B1604629) bromide in the presence of a base. The resulting 2-benzyl-2-aminomalononitrile is then hydrolyzed to afford phenylalanine. This method highlights a straightforward pathway to aromatic amino acids. Earlier work also showed that reactions with other electrophiles like acrylonitrile (B1666552) and various aldehydes, followed by hydrolysis, yield glutamic acid, threonine, and β-hydroxyaspartic acid. nih.gov

Furthermore, the synthesis of purine derivatives, as detailed in section 6.2, constitutes an application in natural product synthesis, as the purine core is fundamental to nucleosides like adenine (B156593) and guanine. nih.gov

Development of Novel Reaction Protocols

The synthesis of complex molecules from aminomalononitrile has been advanced by the development of modern reaction protocols that offer significant advantages over classical methods. A prime example is the use of microwave-assisted synthesis for the preparation of imidazole and purine derivatives. nih.govnih.gov

This protocol utilizes microwave irradiation to accelerate the condensation reactions, drastically reducing reaction times from hours to minutes. The multicomponent nature of the imidazole synthesis, combining the aminomalononitrile salt, an orthoester, and an amino acid in a one-pot procedure, showcases high efficiency and atom economy. nih.gov The subsequent cyclization to purines using formic acid is also performed under microwave conditions. These methods avoid harsh conditions and lengthy purification steps, representing a greener and more efficient strategy for generating libraries of complex heterocyclic compounds for biological screening. nih.govnih.gov

Analytical Methodologies for Mechanistic and Structural Elucidation in Research on Aminomalononitrile Methanesulfonate

Advanced Spectroscopic Techniques for Structural Confirmation and Dynamics

Spectroscopic methods are fundamental in the definitive identification and structural analysis of aminomalononitrile (B1212270) methanesulfonate (B1217627).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for elucidating the molecular structure. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the ¹H NMR spectrum of aminomalononitrile methanesulfonate exhibits characteristic signals corresponding to the different proton environments within the molecule. For instance, the protons of the methanesulfonate methyl group (SO₃CH₃), the amine group (NH₂), and the methine proton (CH) would each appear at distinct chemical shifts. Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton. nih.gov Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for aminomalononitrile methanesulfonate include a sharp absorption band for the nitrile (C≡N) stretch and characteristic bands for the sulfonate group (S=O). The presence of the amino group would also be indicated by N-H stretching vibrations.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aminomalononitrile methanesulfonate is expected to show absorption maxima corresponding to π→π* transitions, particularly associated with the nitrile groups.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of the compound, which aids in structural confirmation. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.

Chromatographic Separation Techniques for Reaction Monitoring and Purification

Chromatographic techniques are indispensable for monitoring the progress of reactions involving aminomalononitrile methanesulfonate and for purifying the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying aminomalononitrile methanesulfonate in reaction mixtures. nih.govjocpr.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent (like acetonitrile), is a common approach. jocpr.com The use of a UV detector allows for the sensitive detection of the compound. jocpr.com Chiral HPLC can be employed to separate enantiomers if the synthesis results in a racemic mixture. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an enhancement of HPLC, offers higher resolution and faster analysis times, making it suitable for high-throughput screening and reaction monitoring. acs.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for qualitatively monitoring reaction progress. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often with the aid of a visualizing agent like a Folin reagent. google.com

Thermal Analysis Techniques for Kinetic and Polymerization Studies

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition, and polymerization behavior of aminomalononitrile methanesulfonate.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. sapub.orgresearchgate.netresearchgate.net This technique is used to determine the decomposition temperature and to study the thermal stability of the compound. For instance, TGA can reveal mass loss associated with the volatilization of the methanesulfonic acid or decomposition of the aminomalononitrile moiety. kns.orgakjournals.com TGA can be coupled with mass spectrometry (TGA-MS) to identify the gaseous products evolved during decomposition, providing insights into the degradation mechanism. mdpi.comresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.comnih.gov It is used to study thermal transitions such as melting, crystallization, and polymerization. For aminomalononitrile methanesulfonate, DSC can be used to investigate its potential for thermal polymerization. mdpi.com Non-isothermal DSC experiments can provide kinetic parameters for the polymerization process, such as the activation energy and the reaction model. mdpi.comnih.gov

| Technique | Information Obtained | Application to Aminomalononitrile Methanesulfonate |

| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Determining decomposition temperature and thermal stability. sapub.orgresearchgate.netresearchgate.netkns.orgakjournals.com |

| TGA coupled with Mass Spectrometry (TGA-MS) | Identification of evolved gases during decomposition | Elucidating the degradation mechanism. mdpi.comresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Heat flow associated with thermal transitions | Studying melting, crystallization, and polymerization kinetics. mdpi.comnih.gov |

Electrochemical Methods in Reactivity Investigations

Electrochemical methods can be employed to probe the redox properties and reactivity of aminomalononitrile methanesulfonate.

Cyclic Voltammetry (CV): CV is a powerful technique for studying the electrochemical behavior of a compound. youtube.com By applying a triangular potential waveform to a working electrode in a solution containing aminomalononitrile methanesulfonate, one can observe oxidation and reduction peaks. youtube.comresearchgate.net The position and shape of these peaks provide information about the redox potentials and the kinetics of electron transfer processes. This can be useful in understanding how the compound might behave in redox reactions.

Emerging Applications and Future Research Directions in Aminomalononitrile Methanesulfonate Chemistry

Integration in Materials Science (e.g., Polymers, Coatings)

The unique chemical structure of aminomalononitrile (B1212270), featuring reactive amine and nitrile groups, makes it a versatile building block for novel polymers and functional coatings. wikipedia.org The methanesulfonate (B1217627) salt provides a stable and handleable source of the AMN monomer for these applications.

Polymerization: Thermal analysis of aminomalononitrile salts, such as the p-toluenesulfonate (AMNS), has demonstrated that they undergo efficient bulk polymerization at relatively low temperatures. mdpi.com This thermally stimulated process can be described by an autocatalytic kinetic model. mdpi.com Characterization using Fourier transform infrared (FTIR) spectroscopy confirms the generation of polymers derived from HCN. mdpi.com The polymerization is highly efficient and straightforward, suggesting a promising route for producing novel polymeric materials from aminomalononitrile methanesulfonate. mdpi.com

Coatings and Films: One of the most explored areas is the formation of AMN-based films and coatings. Spontaneous polymerization of AMN in slightly alkaline aqueous solutions (pH 8.5) allows for the deposition of conformal coatings on a wide variety of substrates. mdpi.com This versatility opens up numerous applications, particularly at the intersection of biology and materials science. mdpi.com

These coatings have shown remarkable properties:

Biocompatibility: AMN-based coatings are highly biocompatible and have demonstrated an exceptional ability to support the attachment and growth of mammalian cells. mdpi.com

Biomedical Devices: They are being investigated as coatings for bone-contacting medical devices, where they can act as osteogenic support matrices by inducing the differentiation of human mesenchymal stem cells. mdpi.com

Antimicrobial and Antifouling Properties: AMN can be used to create multifunctional coatings that combine antifouling and antimicrobial characteristics. nih.govacs.org By incorporating zwitterionic polymers, which resist bacterial attachment, and quaternary ammonium (B1175870) compounds, which have contact-killing properties, these coatings can significantly reduce the number of live bacteria on surfaces and in the surrounding suspension. nih.govacs.org This one-step coating process has been successfully applied to materials like polydimethylsiloxane (B3030410) (PDMS) and has been shown to reduce the foreign body response in vivo. acs.org

Chemical Reactivity: The resulting films are chemically reactive, capable of coordinating silver cations from a silver nitrate (B79036) solution, which imparts additional antimicrobial properties. mdpi.com

Table 1: Applications of Aminomalononitrile-Based Materials

| Application Area | Material Type | Key Findings & Properties | Citations |

|---|---|---|---|

| Biomedical Devices | Coatings on PDMS, Polystyrene, Gold | Excellent biocompatibility; supports mammalian cell attachment. | mdpi.com, acs.org |

| Orthopedics | Coatings on Bone-Contacting Implants | Acts as an osteogenic support matrix, inducing stem cell differentiation. | mdpi.com |

| Infection Control | Multifunctional Antibacterial Coatings | Combines antifouling (zwitterionic polymers) and contact-killing (quaternary ammonium compounds) properties. | nih.gov, acs.org |

| Water Treatment | Coatings for Pathogen Removal | Demonstrated utility in removing pathogens from stormwater. | mdpi.com |

| Drug Delivery | Coated Metal-Organic Frameworks (MOFs) | AMN polymer coated on Ca-Sr-MOFs for controlled drug release and antibacterial applications. | acs.org |

Potential in Catalyst Design and Ligand Development

The bifunctional nature of aminomalononitrile—possessing both nucleophilic (amine) and electrophilic (nitrile) centers—makes it a valuable synthon for constructing complex organic molecules that can serve as ligands in catalysis. While direct application of aminomalononitrile methanesulfonate as a catalyst is not widely reported, its derivatives are integral to synthesizing molecules with potential catalytic activity or ligand capabilities.

Research has shown that methods used for synthesizing cyclopropyl (B3062369) phosphorus compounds, which are important in ligand design, can be approached through green and efficient strategies. acs.org The reactivity of aminomalononitrile allows it to react with various electrophiles under mild conditions to form intermediates for amino acid synthesis, showcasing its utility as a versatile building block. nih.gov Furthermore, N,N-disubstituted aminomalononitriles can undergo cascade cyclizations to produce structurally diverse heterocyclic compounds. acs.org This capacity for creating complex molecular architectures is fundamental to modern ligand development, where precise control over the steric and electronic environment of a metal center is crucial for catalytic performance. The development of modular strategies for creating functionalized piperidines, for instance, highlights the importance of versatile building blocks in constructing scaffolds for catalysts and pharmaceuticals. acs.org

Green Chemistry Approaches to Aminomalononitrile Chemistry

The principles of green chemistry, which aim to make chemical processes more sustainable, are increasingly being applied to the synthesis and application of aminomalononitrile derivatives. Key approaches include the use of environmentally benign solvents, energy-efficient reaction conditions, and atom-economical pathways.

Aqueous Synthesis: A significant advancement is the use of water as a solvent. A Strecker-type reaction between N,N-disubstituted aminomalononitriles and aldehydes has been successfully developed in water, promoted by acetic acid, to create α-aminonitriles. acs.org This method avoids the use of volatile and often toxic organic solvents.

Microwave-Assisted Reactions: Microwave irradiation has emerged as a green tool for synthesizing derivatives of aminomalononitrile. nih.gov It has been used in the multicomponent synthesis of amino imidazole (B134444) carbonitrile derivatives, offering advantages such as significantly shorter reaction times, higher yields, and improved selectivity. nih.govnih.gov This energy-efficient method aligns with green chemistry principles by reducing energy consumption and potentially eliminating the need for solvents. nih.gov

Sustainable Peptide Synthesis: Broader trends in green chemistry, such as the development of aqueous solid-phase peptide synthesis using water-compatible protecting groups, highlight a move away from toxic solvents like dimethylformamide. nih.gov These strategies, focused on sustainability, provide a model for developing greener processes in all areas of organic synthesis, including the production and elaboration of aminomalononitrile-based compounds. nih.gov

Advanced Computational Studies for Rational Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, enabling the rational design of new materials and catalysts based on aminomalononitrile. Techniques like Density Functional Theory (DFT) and molecular dynamics are pivotal in this area.

Mechanistic Insights: DFT calculations are employed to study reaction mechanisms in detail. For instance, DFT has been used to investigate the hydrophosphination of cyclopropenes, confirming the formation of an electron donor-acceptor (EDA) complex and explaining the reaction's high diastereoselectivity. acs.org Similar studies on the reaction between aminoguanidine (B1677879) and methylglyoxal (B44143) have elucidated intermediates, transition states, and free-energy profiles, with the first dehydration step identified as rate-determining. nih.gov

Predicting Properties: Computational methods can predict the geometric and electronic structures, thermodynamic properties, and stability of novel compounds. nih.govearthlinepublishers.com DFT studies on aminonitroimidazoles and aminonitroethylenes have explored how the position and number of functional groups influence the molecule's properties. nih.govearthlinepublishers.com This knowledge is crucial for designing aminomalononitrile derivatives with specific desired characteristics.

Rational Drug and Materials Design: Advanced simulations, including molecular docking, molecular dynamics (MD), and MM/PBSA binding free energy calculations, are used to design and screen libraries of molecular derivatives. mdpi.com This approach allows for the optimization of interactions with biological targets or material interfaces, guiding the synthesis of candidates with improved performance and safety profiles. mdpi.com These in silico techniques can accelerate the discovery of new applications for aminomalononitrile-based structures by predicting their behavior before synthesis.

Table 2: Computational Methods in Aminomalononitrile-Related Research

| Computational Method | Application | Insights Gained | Citations |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, transition states, and activation energies. | acs.org, nih.gov |

| DFT | Property Prediction | Calculation of geometric/electronic structures, heats of formation, and stability. | nih.gov, earthlinepublishers.com |

| Molecular Docking | Screening of Derivatives | Assessment of initial binding poses and affinities to target receptors or sites. | mdpi.com |

| Molecular Dynamics (MD) Simulations | Stability Analysis | Evaluation of the stability of ligand-receptor or molecule-surface complexes over time. | mdpi.com |

| MM/PBSA Calculations | Binding Affinity Quantification | Calculation of binding free energies to rank potential candidates. | mdpi.com |

Exploration of New Mechanistic Pathways and Reactivity Modes

Ongoing research continues to uncover novel reaction mechanisms and modes of reactivity for aminomalononitrile and its derivatives, expanding its synthetic utility.

A key area of investigation is its polymerization mechanism. Studies on the thermal polymerization of aminomalononitrile p-toluenesulfonate (AMNS) have proposed at least two distinct pathways. mdpi.com

Step-Growth Polymerization: This route is based on the nucleophilic addition of an amine group from one AMN molecule to the electrophilic carbon of a nitrile group on another molecule. mdpi.com

Carbene-Mediated Polymerization: An alternative pathway involves the initial decomposition of AMN to form an aminocyanocarbene intermediate, which then polymerizes. mdpi.com

The use of simultaneous thermogravimetry-differential scanning calorimetry (TG-DSC) coupled with in-situ mass spectrometry has been instrumental in probing these mechanisms. mdpi.com These analyses have identified the evolution of volatile products such as ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN) during thermal polymerization, indicating that deamination and dehydrocyanation are significant reactions in the complex formation of the polymer. mdpi.com

Beyond polymerization, new reactivity modes are being discovered:

Cascade Cyclizations: N,N-disubstituted aminomalononitriles have been shown to participate in acid-promoted cascade cyclizations with propiolaldehydes. acs.org This metal-free strategy proceeds through a five-membered cyclic quaternary ammonium intermediate to furnish structurally complex 3-dicyanovinylindoles. acs.org

Strecker-Type Reactions: A novel Strecker-type reaction has been developed between N,N-disubstituted aminomalononitriles and aldehydes. acs.org This reaction provides an efficient, alternative route to synthesize α-aminonitriles, which are valuable synthetic intermediates. acs.org

Table 3: Investigated Mechanistic Pathways for Aminomalononitrile and Derivatives

| Reaction Type | Proposed Mechanism | Key Intermediates/Steps | Citations |

|---|---|---|---|

| Thermal Polymerization | Step-Growth Polymerization | Nucleophilic addition of amine to nitrile group. | mdpi.com |

| Thermal Polymerization | Carbene-Mediated Route | Decomposition to aminocyanocarbene intermediate. | mdpi.com |

| Cascade Cyclization | Acid-Promoted Annulation | 1,4-addition followed by cyclization, C-N cleavage, and Friedel-Crafts alkylation. | acs.org |

| α-Aminonitrile Synthesis | Strecker-Type Reaction | Acetic acid-promoted reaction between N,N-disubstituted aminomalononitriles and aldehydes. | acs.org |

Q & A

Q. What methodologies validate the stability of AMinoMalononitrile Methanesulfonate in long-term pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.